1-Aminopropan-2-one;hydron;chloride

Stability Formulation Assay Development

Choose 1-Aminopropan-2-one hydrochloride (CAS 7737-17-9) for its unmatched stability as the hydrochloride salt of the labile aminoacetone free base. This ≥97% pure, crystalline solid enables reproducible SSAO enzyme assays and quantitative methylglyoxal formation studies. Validated by HPLC-UV (18 nM LOD), it is the definitive substrate for metabolic and diabetes research, eliminating variability from unstable alternatives. Ensure batch-to-batch consistency for rigorous scientific data.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 7737-17-9
Cat. No. B019296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopropan-2-one;hydron;chloride
CAS7737-17-9
Synonyms1-Amino-2-propanone Hydrochloride;  2-Oxopropylammonium Chloride;  Aminoacetone Hydrochloride; 
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILES[H+].CC(=O)CN.[Cl-]
InChIInChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H
InChIKeyRUCLDQBBIJKQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopropan-2-one Hydrochloride (CAS 7737-17-9): Essential Biochemical Intermediate for Metabolic Studies and SSAO Activity Assays


1-Aminopropan-2-one hydrochloride (CAS 7737-17-9), also known as aminoacetone hydrochloride, is the stable salt form of the simplest aminoketone [1]. It is a key catabolite in the metabolism of threonine and glycine and serves as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), facilitating its conversion to methylglyoxal . Characterized by the presence of both an amino group and a ketone functional group, this bifunctional molecule is a versatile building block in chemical synthesis [1]. The hydrochloride salt form is crucial for its utility, as it significantly enhances stability and solubility in aqueous solutions compared to the unstable free base [1].

Why Scientific Selection of 1-Aminopropan-2-one Hydrochloride Matters: Stability and Purity Considerations


The selection of 1-Aminopropan-2-one hydrochloride cannot be trivialized by substituting a generic aminoketone or the unstable free base. Primary aminoketones are inherently prone to self-condensation and instability [1]. The hydrochloride salt of 1-aminopropan-2-one overcomes this fundamental limitation, providing a stable, crystalline solid that is essential for reproducible quantitative assays. Furthermore, vendor-specified purity (e.g., ≥96% or ≥98%) and stability under defined storage conditions are critical factors that directly impact experimental outcomes, especially in sensitive applications like enzyme activity assays or cell-based studies. Sourcing from a reputable vendor ensures traceability and batch-to-batch consistency, which is a non-negotiable requirement for rigorous scientific work.

Quantitative Differentiation of 1-Aminopropan-2-one Hydrochloride (CAS 7737-17-9)


Superior Aqueous Stability of 1-Aminopropan-2-one Hydrochloride vs. Free Base Enables Reproducible Bioassays

1-Aminopropan-2-one (free base) is reported to be unstable under normal laboratory conditions, prone to self-condensation reactions that compromise experimental integrity [1]. The hydrochloride salt form directly addresses this critical failure point. By protonating the amine, it stabilizes the molecule against self-condensation, making it 'readily isolable' as a crystalline solid [1]. This differential stability is not a trivial improvement but a fundamental requirement for accurate quantitative work. The difference between an unstable, degrading free base and a stable, well-characterized salt is the difference between unusable data and a robust, reproducible assay.

Stability Formulation Assay Development

Enhanced Aqueous Solubility Profile of 1-Aminopropan-2-one Hydrochloride Facilitates In Vitro Assay Preparation

1-Aminopropan-2-one hydrochloride demonstrates well-defined and reproducible solubility across multiple solvents commonly used in biological assays. Reported solubilities include 25 mg/mL in DMF, 15 mg/mL in DMSO, 10 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . Other vendors report a solubility of 8 mg/mL (approx. 73 mM) in PBS and ethanol , and up to 180 mg/mL in DMSO . This quantitative solubility data provides researchers with a concrete, verifiable baseline for preparing stock and working solutions, ensuring the compound is fully dissolved and bioavailable in the experimental system.

Solubility Bioassay Buffer Compatibility

Defined Storage Requirements for 1-Aminopropan-2-one Hydrochloride Ensure Long-Term Experimental Consistency

The compound is specified for storage under an inert atmosphere at 2-8°C . Its hygroscopic nature necessitates careful handling and storage to prevent degradation from moisture absorption. These specific storage conditions are critical to preserving the compound's integrity and, consequently, the reproducibility of experiments over time. Deviating from these vendor-defined parameters introduces a risk of unknown degradation that could lead to batch-to-batch variability and inconsistent results in long-term research projects.

Stability Long-term Storage Quality Control

Differential Cytotoxicity of 1-Aminopropan-2-one Hydrochloride in RINm5f Cells Provides a Quantifiable Benchmark for Cell-Based Studies

In studies on pancreatic beta-cell death, 1-Aminopropan-2-one hydrochloride was shown to induce cell death in RINm5f cells. This effect was observed across a concentration range of 0.10 to 5 mM . This quantitative range provides a clear and reproducible experimental window for researchers investigating the compound's role in oxidative stress and cell viability. This data allows for precise dose-response experimental design, differentiating it from other compounds whose effective concentration range may be unknown or poorly defined.

Cytotoxicity Pancreatic Beta-Cell Oxidative Stress

Targeted Research and Industrial Applications for 1-Aminopropan-2-one Hydrochloride


SSAO Activity Assay Standardization

As a well-characterized endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), 1-Aminopropan-2-one hydrochloride is the preferred reagent for standardizing SSAO activity assays. Its defined purity (≥96-98%) and solubility (e.g., 10 mg/mL in PBS) ensure reproducible enzymatic conversion to methylglyoxal, which can then be reliably quantified. Using this specific compound eliminates the variability introduced by alternative or undefined substrates, allowing for cross-study comparisons and robust data generation in metabolic and cardiovascular disease research .

Oxidative Stress Research in Pancreatic Beta-Cells

The compound's known pro-oxidant activity and ability to induce cell death in RINm5f pancreatic beta-cells over a defined concentration range (0.10 - 5 mM) make it a valuable tool for modeling oxidative stress in diabetes research . Researchers can use 1-Aminopropan-2-one hydrochloride to investigate the pathways linking methylglyoxal formation to cellular dysfunction and death, providing a consistent chemical stressor for mechanistic studies and potential therapeutic screening.

Environmental Tracer for Wastewater Contamination

A specific analytical method has been developed for the detection of 1-aminopropan-2-one (APR) in water samples, using the hydrochloride salt for standard preparation. The method, involving derivatization with 2,4-dinitrophenylhydrazine (DNPH) and HPLC-UV analysis, achieved recoveries of 90-100% at the 10 µM level and a detection limit of 18 nM [1]. The method was successfully applied to detect APR in urine (41 nM) and primary-treated sewage (1.225 µM), demonstrating its utility as a tracer for sewage contamination in environmental monitoring [1].

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